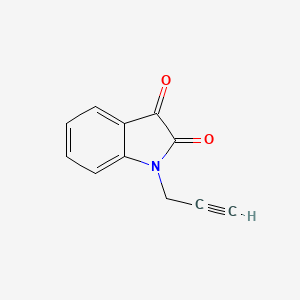

1-(2-Propynyl)-1H-indole-2,3-dione

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-prop-2-ynylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVPLJCIKWDYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365569 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4290-87-3 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Strategies for 1 2 Propynyl 1h Indole 2,3 Dione

General Synthetic Routes to 1H-Indole-2,3-dione (Isatin) Scaffolds

The synthesis of the core 1H-indole-2,3-dione (isatin) structure is a well-established area of organic chemistry, with several named reactions providing reliable access to this important scaffold. wikipedia.orgbiomedres.us These methods typically begin with substituted anilines and employ cyclization strategies to construct the bicyclic indole (B1671886) system.

Two of the most prominent historical methods are the Sandmeyer methodology and the Stolle procedure . The Sandmeyer synthesis involves the reaction of an arylamine with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an α‐isonitrosoacetanilide intermediate. wikipedia.orgbiomedres.us This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin (B1672199) ring system in good yields. wikipedia.orgbiomedres.us

The Stolle synthesis offers an alternative and often more versatile route. wikipedia.orgbiomedres.us In this method, a primary or secondary arylamine is first condensed with oxalyl chloride to form a chlorooxalylanilide. This intermediate subsequently undergoes cyclization facilitated by a Lewis acid catalyst, such as aluminum trichloride, to afford the isatin scaffold. wikipedia.orgbiomedres.us The Stolle method is particularly useful for the synthesis of a wide range of substituted isatins. biomedres.us

More contemporary approaches to N-substituted isatins sometimes involve the direct oxidation of appropriately substituted and commercially available indoles or oxindoles using various oxidizing agents. wikipedia.org

N-Alkylation Strategies for Indole-2,3-diones: Focus on Propynyl (B12738560) Group Introduction

The introduction of a propynyl group onto the nitrogen atom of the isatin core is a key step in the synthesis of the title compound. This is typically achieved through N-alkylation reactions, a common strategy for functionalizing the isatin scaffold. nih.gov

Synthesis of 1-(2-Propynyl)-1H-indole-2,3-dione from Isatin Precursors

The most direct method for the synthesis of this compound involves the N-alkylation of isatin with a propargyl halide, most commonly propargyl bromide. nih.govresearchgate.net This reaction is typically carried out by first deprotonating the isatin nitrogen with a suitable base to form the isatin anion. nih.gov This anion then acts as a nucleophile, attacking the electrophilic carbon of the propargyl bromide in a standard SN2 reaction. researchgate.net

Common bases employed for this transformation include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). nih.gov Other bases such as potassium carbonate (K₂CO₃) have also been successfully used. researchgate.net The reaction conditions, including the choice of base and solvent, can influence the efficiency and yield of the N-propargylation. For instance, studies have explored these reactions under conventional heating as well as microwave-assisted conditions, with the latter often providing advantages in terms of reaction time. researchgate.net

Table 1: Synthesis of this compound via N-alkylation

| Starting Material | Reagent | Base | Solvent | Conditions | Product | Ref |

| Isatin | Propargyl bromide | NaH | DMF | 0 °C to rt | This compound | nih.gov |

| Substituted Isatins | Propargyl bromide | K₂CO₃ | Acetonitrile or DMF | Heating or Microwave | Substituted 1-(2-Propynyl)-1H-indole-2,3-diones | researchgate.net |

Catalytic Approaches in N-Alkylation of Indole-2,3-diones

While the direct N-alkylation with a base is effective, catalytic methods are increasingly being explored to enhance efficiency, selectivity, and sustainability. For the broader class of indole N-alkylations, various transition-metal catalysts have been developed. mdpi.comrsc.org For instance, copper-catalyzed N-alkylation of indoles using N-tosylhydrazones has been reported as an efficient method. rsc.org

In the context of N-propargylation, direct asymmetric catalytic methods have been developed for indoles using chiral catalysts, such as a lithium SPINOL phosphate, with C-alkynyl N,O-acetals serving as the propargylating agents. nih.govresearchgate.net While these methods have been primarily demonstrated on indole itself and carbazoles, the principles could potentially be adapted for the N-propargylation of isatins. nih.gov The use of Lewis acid catalysts has also been shown to be effective for the N-alkylation of isatins with trichloroacetimidate (B1259523) electrophiles. rsc.org

Advanced Synthetic Techniques for this compound Analogues

The isatin scaffold is a cornerstone in the development of complex heterocyclic molecules, and advanced synthetic techniques are continually being developed to generate diverse analogues.

One-Pot Multicomponent Reactions in Isatin Chemistry

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. mdpi.comchemrevlett.com Isatins are excellent substrates for MCRs due to their multiple reactive sites. uevora.pt These reactions offer high atom and step economy, leading to the rapid generation of molecular diversity. mdpi.com

A prominent example is the 1,3-dipolar cycloaddition reaction involving azomethine ylides generated in situ from the condensation of isatins and amino acids. mdpi.comuevora.pt These ylides can be trapped by various dipolarophiles to construct spiro-pyrrolidine oxindole (B195798) scaffolds, which are important structural motifs in biologically active molecules. mdpi.com While not directly synthesizing this compound itself, these MCRs can utilize N-substituted isatins as starting materials, or the products can be further functionalized, demonstrating the broad synthetic utility of the isatin core in generating complex molecular architectures.

Utilization of this compound as a Synthetic Intermediate

The propargyl group in this compound is a highly versatile functional handle for further synthetic transformations. The terminal alkyne can participate in a variety of reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov

This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the N-propargylated isatin with an organic azide. nih.gov This strategy has been employed to synthesize a series of isatin-triazole conjugates, which have been investigated for their biological activities. nih.gov The isatin nitrogen is first alkylated with propargyl bromide, and the resulting alkyne is then reacted with various azides to generate a library of triazole-containing isatin analogues. nih.gov This highlights the role of this compound as a key intermediate for creating more elaborate and potentially bioactive molecules. nih.gov

Reactivity and Derivatization Studies of 1 2 Propynyl 1h Indole 2,3 Dione

Chemical Transformations at the Isatin (B1672199) Ring System

The isatin moiety itself is a hub of chemical reactivity, with the C-3 carbonyl group and the benzene (B151609) ring being primary sites for modification. nih.gov

Modifications at the C-3 Position of the Indole-2,3-dione Moiety

The C-3 carbonyl group of the isatin core is highly susceptible to nucleophilic attack, leading to a variety of derivatives. While specific studies on 1-(2-propynyl)-1H-indole-2,3-dione are limited, the general reactivity of isatins at this position is well-documented. For instance, isatins react with aminobenzylamine to form spiro intermediates that can rearrange to indolo[3,2-c]quinolin-6-ones. lu.se Furthermore, enzymatic prenylation of tryptophan-containing cyclic dipeptides, which share structural similarities with the isatin core, can occur at the C-3 position, highlighting the potential for complex modifications at this site. rsc.orgresearchgate.net

Substitutions on the Benzene Ring of the Indole (B1671886) System

The benzene ring of the indole system can undergo electrophilic substitution reactions. A common modification is nitration, which typically occurs at the C-5 position. researchgate.netresearchgate.neticm.edu.pl This is often achieved using a mixture of potassium nitrate (B79036) and sulfuric acid. researchgate.neticm.edu.pl The resulting nitro group can then serve as a handle for further functionalization, expanding the chemical diversity of the this compound scaffold. The nomenclature for substituted benzene derivatives follows standard IUPAC rules, with positional isomers often denoted as ortho-, meta-, and para- for disubstituted rings. libretexts.org

Reactivity of the Propynyl (B12738560) Side Chain in this compound

The terminal alkyne of the propynyl group is a versatile functional group that readily participates in a variety of chemical reactions, most notably click chemistry and cycloaddition reactions.

Click Chemistry Applications of the Alkyne Moiety

The terminal alkyne of this compound is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nd.eduorganic-chemistry.org This reaction allows for the efficient and regiospecific formation of 1,2,3-triazoles by reacting the alkyne with an azide. organic-chemistry.orgillinois.edunih.gov This modular approach is widely used for creating complex molecular architectures and has found applications in bioconjugation, materials science, and drug discovery. nd.eduresearchgate.net The resulting triazole ring is a stable linker that is not prone to hydrolysis under biological conditions. nih.gov

Table 1: Examples of Catalytic Systems for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Catalyst System | Description | Reference |

| CuI/DIPEA/HOAc | A highly efficient system where acetic acid accelerates the reaction and buffers the basicity of DIPEA. | organic-chemistry.org |

| Nanosized Cu/Fe | A bimetallic system that allows for reactions at ambient temperature with reduced copper contamination. | organic-chemistry.org |

| [(IMes)Cu(Br,I)] | A copper(I) N-heterocyclic carbene complex showing high catalytic activity. | researchgate.net |

Cycloaddition Reactions and Heterocycle Formation

Beyond click chemistry, the alkyne moiety can participate in other cycloaddition reactions. The Huisgen [3+2] cycloaddition, a thermal reaction between an alkyne and an azide, can also produce 1,2,3-triazoles, although it may lead to a mixture of regioisomers. illinois.eduyoutube.com Gold(I) catalysts have been shown to facilitate cycloaddition reactions of propargyl esters with various vinyl derivatives to form highly substituted vinylcyclopropane (B126155) derivatives. ntnu.edu Furthermore, [3+n] cycloaddition reactions are a powerful tool for the synthesis of various heterocyclic rings, such as pyridazine (B1198779) derivatives. nih.gov These reactions highlight the potential of the propynyl group to serve as a linchpin in the construction of complex polycyclic systems.

Structural Analysis of this compound and its Derivatives

The three-dimensional structure of this compound has been elucidated through crystallographic studies. The indole-2,3-dione core is nearly planar. nih.gov The propynyl group is oriented significantly out of this plane, with a reported N1—C9—C10—C11 torsion angle of 77.9 (1)°. nih.gov In the crystal structure, molecules are linked through C—H···O hydrogen bonds and π–π stacking interactions between the benzene rings of adjacent molecules. nih.govresearchgate.net

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₇NO₂ | researchgate.net |

| Molecular Weight | 185.18 | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 7.1876 (4) | researchgate.net |

| b (Å) | 7.9519 (5) | researchgate.net |

| c (Å) | 8.6744 (5) | researchgate.net |

| α (°) | 81.495 (2) | researchgate.net |

| β (°) | 86.251 (2) | researchgate.net |

| γ (°) | 64.205 (2) | researchgate.net |

| Volume (ų) | 441.48 (5) | researchgate.net |

| Z | 2 | researchgate.net |

X-ray Crystallography and Conformation Analysis

The three-dimensional structure of this compound has been elucidated through single-crystal X-ray diffraction, revealing key conformational features. nih.govresearchgate.net The indoline (B122111) ring system, along with the two carbonyl oxygen atoms, is nearly planar. The largest deviation from this mean plane is observed for one of the oxygen atoms, measuring 0.021 (1) Å. nih.gov

A significant aspect of the molecule's conformation is the orientation of the propynyl group. The mean plane of the fused ring system is almost perpendicular to the propynyl substituent. This is quantified by the N-C-C-C torsion angle of 77.9 (1)°. nih.gov In the crystalline state, the molecules are interconnected through C-H···O hydrogen bonds and π-π stacking interactions between the benzene rings, with an intercentroid distance of 3.5630 (10) Å, creating a three-dimensional network. nih.gov The prop-2-yn-1-yl substituent is distinctly oriented out of the mean plane of the dihydroindole moiety, and the crystal structure is further stabilized by two sets of complementary C-H···O hydrogen bonds that form ribbons along the b-axis. researchgate.net

The crystal structure of this compound is isotypic with its homologue, 1-octylindoline-2,3-dione. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C₁₁H₇NO₂ |

| Molar mass | 185.18 g/mol |

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 7.0939 (7) |

| b (Å) | 7.9452 (7) |

| c (Å) | 8.5658 (6) |

| α (°) | 80.464 (7) |

| β (°) | 85.760 (7) |

| γ (°) | 63.881 (9) |

| Volume (ų) | 427.50 (6) |

| Z | 2 |

| Radiation type | Cu Kα |

| Temperature (K) | 123 |

Data sourced from reference nih.gov

Spectroscopic Characterization Techniques in Derivative Identification

The identification and structural confirmation of derivatives of this compound heavily rely on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.netimist.mascirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental in elucidating the structures of these derivatives. For instance, in the characterization of various indole derivatives, ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR helps in identifying the carbon framework. rsc.orgrsc.org The chemical shifts, coupling constants, and signal multiplicities are key parameters used for structural assignment. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The characteristic stretching frequencies of the carbonyl (C=O) groups in the indole-2,3-dione core, typically appearing in the range of 1690-1750 cm⁻¹, are a key diagnostic feature. researchgate.net For example, the IR spectrum of the parent 1H-indole-2,3-dione shows strong C=O stretching bands at 1743.4 cm⁻¹ and 1691.12 cm⁻¹. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compounds, which aids in confirming their identity. scirp.orgresearchgate.net Electron impact mass spectrometry (EI-MS) is a common technique used to study the fragmentation pathways of indole derivatives. scirp.org

The combination of these spectroscopic techniques allows for the unambiguous identification and characterization of novel derivatives synthesized from this compound. researchgate.netimist.ma

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-octylindoline-2,3-dione |

| Isatin (1H-indole-2,3-dione) |

| 5-nitro-1H-indole-2,3-dione |

| 2-methylquinoline-4-carboxylic acid |

| 1-(3-bromopropyl)indoline-2,3-dione |

| 1-(2-bromoethyl)-1H-indole-2,3-dione |

| 1-propyl-1H-indole-2,3-dione |

| 1-phenyl-1H-indole-2,3-dione |

| 2-phenyl-1H-isoindole-1,3(2H)-dione |

| 1H-Inden-1-one, 2,3-dihydro- |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole |

| 4-amino-5-indolyl-1,2,4-triazole-3-thione |

Biological Activities and Pharmacological Investigations of 1 2 Propynyl 1h Indole 2,3 Dione and Its Derivatives

Anticancer Activity Studies

Derivatives of isatin (B1672199) are recognized for their cytotoxicity against various human carcinoma cell lines, highlighting their potential as chemotherapeutic agents. nih.govnih.gov The indole (B1671886) nucleus is a key structural element in many natural and synthetic anticancer agents, including the well-known alkaloids vincristine and vinblastine. nih.gov

1-(2-Propynyl)-1H-indole-2,3-dione has demonstrated notable anticancer activity in in vitro studies. biosynth.com Isatin and its derivatives have shown cytotoxic effects against a range of human cancer cell lines. nih.gov For instance, isatin isolated from the flowers of Couroupita guianensis exhibited dose-dependent cytotoxicity against human promyelocytic leukemia (HL60) cells, with a half-maximal cytotoxic concentration (CC50) value of 2.94 μg/ml. nih.govnih.govresearchgate.net

The antiproliferative effects of various isatin derivatives have been evaluated across multiple cancer cell lines. Some synthetic indole-aryl amide derivatives have shown good activity against cell lines such as HT29 (colon cancer), HeLa (cervical cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). nih.gov Specifically, certain 2-acyl-1H-indole-4,7-diones appear to act selectively on mammary and renal cancer cells. nih.gov The cytotoxic potential of isatin derivatives has been documented against cell lines derived from breast, prostate, colon, and lung cancers, as well as human acute lymphoblastic leukemia (MOLT-4). nih.gov

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|

| Isatin | Human promyelocytic leukemia (HL60) | CC50 | 2.94 µg/ml | nih.govnih.gov |

| Indole-aryl amide derivative (Compound 2) | MCF7 (Breast cancer) | IC50 | 0.81 µM | nih.gov |

| Indole-aryl amide derivative (Compound 2) | PC3 (Prostate cancer) | IC50 | 2.13 µM | nih.gov |

| Indole-aryl amide derivative (Compound 5) | HT29 (Colon cancer) | IC50 | Not specified | nih.gov |

The anticancer effects of this compound and related compounds are mediated through several cellular mechanisms, with the induction of apoptosis being a primary pathway. This compound, a hydrophobic molecule, is understood to cause programmed cell death in cancer cells by interacting with the cellular mitochondria, which triggers the apoptotic cascade. biosynth.com

Studies on isatin have confirmed that its cytotoxicity in HL60 leukemia cells is due to the induction of apoptosis. nih.govnih.gov This process is characterized by hallmark biochemical events such as DNA fragmentation. nih.govnih.govresearchgate.net The pro-apoptotic activity of isatin has been further substantiated by flow cytometry analysis using FITC-annexin V markers. nih.govnih.gov Beyond apoptosis, this compound has also been shown to cause DNA damage, contributing to its cytotoxic profile. biosynth.com Other isatin derivatives have been found to cause cell cycle arrest, another key mechanism for controlling cancer cell proliferation. nih.gov Specifically, one derivative was observed to cause cell cycle arrest in the G1 phase in HT29 colon cancer cells. nih.gov

Antimicrobial and Antibacterial Efficacy

The isatin scaffold is a versatile core for developing agents with a wide range of biological activities, including potent antimicrobial properties. Schiff bases and other derivatives containing the isatin moiety are known to possess a broad spectrum of antibacterial and antifungal activities. nih.gov

Isatin derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov In one study, newly synthesized Schiff base derivatives of isatin were effective antimicrobial agents, with some compounds showing higher potency against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) than the standard drug amoxicillin at specific concentrations. nih.gov The activity of these compounds was generally more potent against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov

Other studies have reported that isatin hydrazone derivatives exhibit good inhibitory activity against Salmonella Typhi and Staphylococcus haemolyticus. dergipark.org.tr The antibacterial potential of the 1H-indole-2,3-dione scaffold has also been explored against marine fouling bacteria. nih.gov Synthetically modified isatin analogues showed potent inhibitory activity against strains such as Planococcus donghaensis, Erythrobacter litoralis, Alivibrio salmonicida, and Vibrio furnisii. nih.gov

| Bacterial Strain | Gram Type | Compound Type | Observed Activity | Source |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Isatin Schiff base | Potent activity, higher than amoxicillin at 16 µg/mL | nih.gov |

| Escherichia coli | Gram-negative | Isatin Schiff base | Potent activity, higher than amoxicillin at 1 µg/mL | nih.gov |

| Salmonella Typhi | Gram-negative | Isatin hydrazone | Good inhibitory activity | dergipark.org.tr |

| Staphylococcus haemolyticus | Gram-positive | Isatin hydrazone | Good inhibitory activity | dergipark.org.tr |

| Planococcus donghaensis | Not specified | Modified isatin | Potent inhibitory activity at 2 µg/disc | nih.gov |

| Erythrobacter litoralis | Not specified | Modified isatin | Potent inhibitory activity at 2 µg/disc | nih.gov |

| Alivibrio salmonicida | Not specified | Modified isatin | Potent inhibitory activity at 2 µg/disc | nih.gov |

| Vibrio furnisii | Not specified | Modified isatin | Potent inhibitory activity at 2 µg/disc | nih.gov |

In addition to their antibacterial effects, isatin derivatives have been investigated for their antifungal properties. Various studies have shown that these compounds are active against several fungal strains. dergipark.org.tr For example, certain isatin hydrazones displayed good inhibitory activity against Aspergillus niger, Candida albicans, and Saccharomyces cerevisiae. dergipark.org.tr

The natural context for isatin's antifungal activity is highlighted by its production by an Alteromonas sp. bacterium found on the surface of shrimp embryos, where it protects them from the pathogenic fungus Lagenidium callinectes. nih.gov The hybridization of the indole moiety with other heterocyclic systems, such as 1,2,4-triazole, has been explored to develop new antifungal agents. nih.gov This strategy has yielded compounds with potent activity against Candida tropicalis and Candida albicans. nih.gov

Biofouling, the accumulation of microorganisms on submerged surfaces, is a significant problem in marine environments. Marine organisms often produce secondary metabolites to prevent this phenomenon. nih.gov Isatin, originally identified as a biologically active chemical produced by the marine bacterium Alteromonas sp., has shown potential as an antifouling agent. nih.gov

Research into the antifouling properties of the 1H-indole-2,3-dione scaffold has focused on its ability to inhibit the growth of marine fouling bacteria. nih.gov Studies evaluating synthetic analogues of isatin against various ecologically relevant marine microorganisms have demonstrated that modified derivatives can exhibit stronger activity than the parent natural product. nih.gov Several synthetically modified isatins showed potent inhibition against key fouling bacteria, suggesting that the 1H-indole-2,3-dione scaffold has considerable potential for the development of future antifouling candidates. nih.gov

Antiviral Activity Research of this compound and its Derivatives

The isatin core of this compound has served as a versatile scaffold for the development of various antiviral agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating a broad spectrum of activity against several human viruses. These investigations have been crucial in identifying potential lead compounds for antiviral drug development. The antiviral potential of isatin derivatives has been recognized against viruses such as influenza, herpes simplex virus (HSV), and coronaviruses.

Evaluation against Specific Viral Strains

Derivatives of the parent structure, 1H-indole-2,3-dione (isatin), have shown varied efficacy against a range of specific viral strains. For instance, in the context of influenza viruses, certain isatin derivatives have been identified as potent inhibitors of viral replication. One study found a derivative to be a potent inhibitor of the H1N1 influenza A/WSN/33 virus with an EC50 value of 0.170 μM nih.gov. Another analog demonstrated even greater potency with an EC50 of 0.060 μM against the same strain nih.gov. However, the efficacy of these compounds was reduced against other strains like H1N1 A/Solomon Islands/3/2006, H3N2 A/Brisbane/10/2007, and the 2009 H1N1 pandemic strain due to polymorphisms at specific amino acid positions nih.gov. In contrast, the H5N1 A/Gull_PA/4175/83 avian virus was found to be sensitive to inhibition by these compounds nih.gov.

In research targeting herpesviruses, novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone derivatives were tested against HSV-1 (KOS), HSV-2 (G), and an acyclovir-resistant HSV-1 strain (TK- KOS ACVr) nih.gov. Specific derivatives showed activity against these herpesvirus strains, as well as against vaccinia virus (VV) nih.gov.

Furthermore, in the face of the COVID-19 pandemic, isatin derivatives have been investigated for their activity against SARS-CoV-2. One study reported on isatin–oxadiazole hybrids with IC50 values of 13.84 µM and 4.63 µM against SARS-CoV-2 mdpi.com. Another indole derivative, though not a direct derivative of the query compound, completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM actanaturae.ruactanaturae.ru.

| Compound Class | Viral Strain | Activity (IC50/EC50) |

|---|---|---|

| Isatin Derivative 1 | Influenza A/WSN/33 (H1N1) | 0.170 μM |

| Isatin Derivative 2 (o-Cl substituted) | Influenza A/WSN/33 (H1N1) | 0.060 μM |

| 5-Fluoro-1H-indole-2,3-dione derivatives | HSV-1 (KOS), HSV-2 (G), ACVr HSV-1 | Active |

| Isatin–oxadiazole hybrid III | SARS-CoV-2 | 13.84 µM |

| Isatin–oxadiazole hybrid IV | SARS-CoV-2 | 4.63 µM |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative 9 | Influenza virus H1N1 | 0.0027 µM |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative 5 | Herpes Simplex Virus 1 (HSV-1) | 0.0022 µM |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative 4 | Coxsackievirus B3 (COX-B3) | 0.0092 µM |

Inhibition of Viral Replication Mechanisms

The mechanisms by which these indole-2,3-dione derivatives inhibit viral replication are a key area of investigation. One of the well-documented mechanisms for certain isatin derivatives against the influenza virus is the targeting of the viral nucleoprotein (NP) nih.gov. These compounds have been shown to interfere with NP-dependent processes by inducing the formation of higher-order NP oligomers nih.gov. This action disrupts the essential function of NP in the viral replication cycle, which includes its role as a component of the ribonucleoprotein complex nih.gov. The ligand-induced oligomerization of NP is a unique mechanism that leads to a highly cooperative inhibition of the virus nih.gov.

For other viruses, such as those in the Flaviviridae family (e.g., Hepatitis C, Dengue, and Yellow Fever viruses), derivatives of pyrazino[1,2-a]indole-1,3(2H,4H)-dione have been designed as metal-chelating inhibitors that target the viral RNA-dependent RNA polymerase (RdRp) nih.gov. This targeting of a crucial viral enzyme inhibits viral RNA replication nih.gov.

The general strategies for antiviral drugs often involve targeting various stages of the viral replication cycle, including viral adsorption, fusion, uncoating, and the function of viral enzymes like polymerases and proteases mdpi.com. The isatin scaffold has proven to be a versatile starting point for developing inhibitors that act on these diverse viral targets.

Neuroprotective and Central Nervous System (CNS) Related Effects

Isatin and its derivatives have been identified as possessing a range of biological activities within the central nervous system, including neuroprotective effects. Isatin itself is an endogenous compound found in humans and is known to have anxiogenic, sedative, and anticonvulsant properties nih.gov.

Modulation of Neurological Pathways

The neuroprotective effects of isatin and its derivatives are realized through interactions with numerous isatin-binding proteins in the brain nih.gov. Administration of a neuroprotective dose of isatin can lead to multilevel changes in the brain proteome, affecting gene expression and the profiles of these binding proteins and their interactions nih.gov. These changes may serve to interrupt pathological processes that are initiated following neuronal injury nih.gov.

Studies on other compounds have highlighted the modulation of neurological pathways as a therapeutic strategy. For instance, extracts of Salvia officinalis have been shown to modulate neuro-receptors and serotonin transporters, which may help in normalizing thermoregulation and mental impairment nih.govnih.gov. While not direct derivatives of the query compound, these studies illustrate the principle of modulating neurological pathways for therapeutic benefit. Similarly, Indole-3-Propionic Acid (IPA) has been shown to have neuroprotective effects by inhibiting inducible nitric oxide synthase (NOS) in models of hypoxic-ischemic brain injury nih.gov.

Excitatory Amino Acid Antagonism

Excitatory amino acid (EAA) antagonists are compounds that block the action of excitatory amino acid receptors, such as the NMDA and AMPA/kainate receptors nih.govexlibrisgroup.com. This antagonism can be a neuroprotective strategy, particularly in conditions like focal cerebral ischemia where excessive release of glutamate can lead to excitotoxic damage nih.gov. Drugs that antagonize EAA function have consistently shown neuroprotective effects in preclinical models of stroke nih.gov.

While the direct action of this compound as an EAA antagonist is not detailed in the provided search results, the broader class of neuroprotective agents often involves this mechanism. EAA antagonists can act at different sites on the receptor complexes, including competitive and noncompetitive antagonism of the primary transmitter site or modulation of other sites like the glycine, polyamine, or magnesium binding sites on the NMDA receptor nih.govnih.gov.

Enzyme Inhibition Studies

The 1H-indole-2,3-dione scaffold is a prominent feature in a variety of enzyme inhibitors. The reactivity of the dione system and the ability to introduce diverse substituents at various positions of the indole ring have made it a valuable template for medicinal chemists.

Derivatives of indole-2,3-dione have demonstrated inhibitory activity against several classes of enzymes, including carboxylesterases, cholinesterases, and monoamine oxidases.

Carboxylesterases (CE): Isatins with hydrophobic groups have been identified as potent and specific inhibitors of carboxylesterases, which are enzymes involved in the metabolism of numerous drugs nih.gov. The inhibitory potency of these compounds was found to be related to their hydrophobicity, with more hydrophobic analogs yielding Ki values in the nanomolar range nih.gov.

Cholinesterases: Several derivatives of the related isoindoline-1,3-dione structure have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease nih.govnih.govresearchgate.net. For example, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives showed potential as AChE inhibitors, with the most potent compound having an IC50 value of 0.91 ± 0.045 μM nih.gov. Another study on 1-H-isoindole-1,3(2H)-dione derivatives reported IC50 values as low as 34 nM against AChE and 0.54 μM against BuChE nih.gov.

Monoamine Oxidases (MAO): Monoamine oxidase inhibitors are used in the treatment of neuropsychiatric and neurodegenerative disorders like Parkinson's disease nih.govmdpi.com. Pyridazinobenzylpiperidine derivatives have been shown to be potent, reversible, and selective MAO-B inhibitors mdpi.comresearchgate.net. One of the most potent compounds, S5, exhibited an IC50 value of 0.203 μM for MAO-B mdpi.comresearchgate.net. While not direct derivatives of this compound, these studies highlight the potential for related heterocyclic structures to act as MAO inhibitors.

| Compound Class | Enzyme | Inhibitory Activity (IC50/Ki) |

|---|---|---|

| Hydrophobic Isatins | Carboxylesterases | Ki in the nM range |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (4a) | Acetylcholinesterase (AChE) | 0.91 ± 0.045 μM |

| 1-H-isoindole-1,3(2H)-dione derivative | Acetylcholinesterase (AChE) | 34 nM |

| 1-H-isoindole-1,3(2H)-dione derivative | Butyrylcholinesterase (BuChE) | 0.54 μM |

| Pyridazinobenzylpiperidine derivative (S5) | Monoamine Oxidase B (MAO-B) | 0.203 μM |

| Pyridazinobenzylpiperidine derivative (S16) | Monoamine Oxidase B (MAO-B) | 0.979 μM |

| Pyridazinobenzylpiperidine derivative (S15) | Monoamine Oxidase A (MAO-A) | 3.691 μM |

Cholinesterase Inhibition

Derivatives of isoindoline-1,3-dione have been investigated as potential inhibitors of cholinesterases, which are key enzymes in the breakdown of the neurotransmitter acetylcholine. A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity. Among the synthesized compounds, the derivative with an ortho-chlorine moiety on the benzyl ring demonstrated the highest potency with an IC50 value of 0.91 ± 0.045 μM nih.gov. Another study on isoindoline-1,3-dione-N-benzyl pyridinium hybrids showed potent inhibitory activity against AChE, with IC50 values ranging from 2.1 to 7.4 µM mdpi.com. Specifically, para-fluoro substituted compounds exhibited the highest inhibitory potency against AChE with an IC50 of 2.1 µM . Furthermore, tacrine-propargylamine derivatives have been synthesized and evaluated as potential anti-Alzheimer's disease agents, with some compounds exhibiting superior AChE inhibitory activity, with IC50 values as low as 11.2 nM nih.gov. While these studies highlight the potential of related heterocyclic structures, specific research on the cholinesterase inhibitory activity of this compound is not extensively documented in the reviewed literature.

Interactive Data Table: Cholinesterase Inhibition by Related Isoindoline-1,3-dione Derivatives

| Compound Series | Most Potent Derivative | Target Enzyme | IC50 Value (µM) |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | ortho-chloro substituted | AChE | 0.91 ± 0.045 |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | para-fluoro substituted | AChE | 2.1 |

| Tacrine-propargylamine derivatives | Compound 3b | AChE | 0.0112 |

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases (CAs), a family of metalloenzymes, has therapeutic applications in various conditions. Sulfonamide-based inhibitors are the most prominent class targeting these enzymes. Research into novel CA inhibitors has explored various heterocyclic scaffolds. For instance, a series of new thienyl-substituted pyrazoline benzenesulfonamides were synthesized and showed inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II), with inhibition constants (Ki) in the nanomolar range nih.gov. Specifically, the Ki values ranged from 232.16 to 637.70 nM for hCA I and from 342.07 to 455.80 nM for hCA II nih.gov. Another study focused on sulfonamides incorporating mono-, bi-, and tricyclic imide moieties, which demonstrated significant inhibition of hCA II, IX, and XII, with Ki values in the low nanomolar range for some derivatives mdpi.com. While these studies establish the potential of heterocyclic sulfonamides as CA inhibitors, direct investigation of this compound derivatives for carbonic anhydrase inhibition is not extensively covered in the available literature.

Interactive Data Table: Carbonic Anhydrase Inhibition by Thienyl-Substituted Pyrazoline Benzenesulfonamides

| Compound Series | Target Isoform | Ki Range (nM) |

| Thienyl-substituted pyrazoline benzenesulfonamides | hCA I | 232.16 - 637.70 |

| Thienyl-substituted pyrazoline benzenesulfonamides | hCA II | 342.07 - 455.80 |

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases and depression. The propargylamine moiety is a well-known pharmacophore for irreversible MAO inhibitors. Aliphatic N-propargylamines have been identified as highly potent and selective irreversible MAO-B inhibitors nih.gov. Studies on heterocyclic derived conjugated dienones with an indole scaffold have also revealed potent MAO-B inhibitory activity. One such derivative, CD11, which contains an indole scaffold, showed a notable inhibitory potential against MAO-B with an IC50 value of 0.063 ± 0.001 μM nih.gov. The selectivity index (SI) for MAO-B over MAO-A for this compound was 104.44 nih.gov. Another related compound, CD14, with a thiophene scaffold, was even more potent with an IC50 of 0.036 ± 0.008 μM and a selectivity index of 376.66 nih.gov. These findings suggest that the combination of an indole or a related heterocyclic ring with a propargyl or a similar functional group can lead to potent and selective MAO-B inhibition.

Interactive Data Table: MAO Inhibition by Indole-Scaffold Containing Dienones

| Compound ID | Scaffold | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B) |

| CD11 | Indole | 6.58 ± 0.31 | 0.063 ± 0.001 | 104.44 |

| CD14 | Thiophene | 13.56 ± 0.52 | 0.036 ± 0.008 | 376.66 |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are important targets for anti-inflammatory drugs. Research into selective COX-2 inhibitors has explored various chemical scaffolds. A study on 1,3-dihydro-2H-indolin-2-one derivatives bearing α, β-unsaturated ketones identified compounds with good COX-2 inhibitory activities nih.gov. For instance, compounds 4e, 9h, and 9i from this series displayed IC50 values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM, and 3.34 ± 0.05 µM, respectively nih.gov. Another investigation into isoindoline-1,3-dione derivatives found that one compound, ZJ1, showed a promising blockage and ligand efficiency toward the COX-2 enzyme, which was reported to be higher than the marketed drug Indomethacin and near the potency score of Celecoxib researchgate.net. While these studies on related indole and isoindole structures are promising, specific data on the COX inhibitory activity of this compound is not detailed in the provided search results.

Interactive Data Table: COX-2 Inhibition by Related Indolin-2-one Derivatives

| Compound ID | Scaffold | COX-2 IC50 (µM) |

| 4e | 1,3-dihydro-2H-indolin-2-one | 2.35 ± 0.04 |

| 9h | 1,3-dihydro-2H-indolin-2-one | 2.422 ± 0.10 |

| 9i | 1,3-dihydro-2H-indolin-2-one | 3.34 ± 0.05 |

Kinase Inhibition

Kinase inhibitors are a major class of targeted cancer therapies. The pyrrole (B145914) indolin-2-one scaffold is a key structure in several approved kinase inhibitors, such as Sunitinib, which targets multiple receptor tyrosine kinases including VEGFRs and PDGFRs nih.gov. The development of synthetic heterocyclic derivatives as kinase inhibitors is an active area of research for the treatment of various cancers, including neuroblastoma nih.gov. While the pyrrole indolin-2-one structure is closely related to the indole-2,3-dione core of the subject compound, specific studies detailing the kinase inhibitory profile of this compound or its direct derivatives were not found in the provided search results. The existing literature on related scaffolds suggests that this class of compounds has the potential for interaction with kinase enzymes.

Other Investigated Biological Activities

The emergence of multidrug-resistant tuberculosis has necessitated the search for new antitubercular agents. Schiff bases derived from isatin (1H-indole-2,3-dione) have shown promising activity against Mycobacterium tuberculosis. In one study, Schiff bases of 1-alkylisatin and isonicotinic acid hydrazide were synthesized and evaluated. The derivative with a 1-propynyl group (compound 3f) exhibited equipotent growth inhibitory activity against the tested strains of M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 10 µmol, which was comparable to the standard drug isoniazid (INH) researchgate.netnih.gov. Notably, this compound was active against an INH-resistant human strain, unlike INH itself researchgate.netnih.gov. Another study on a library of 143 Schiff bases of isatin derivatives identified several compounds with promising activity against the wild-type strain of M. tuberculosis, with MIC values ranging from 0.156 to 10 µg/mL . The most active derivatives were further tested against single resistant strains, with one derivative showing enhanced activity against a Streptomycin-resistant strain .

Interactive Data Table: Antitubercular Activity of Isatin Schiff Base Derivatives

| Compound Series | Derivative | Target Strain | MIC |

| 1-Alkylisatin-INH Schiff Bases | 1-propynyl substituted (3f) | M. tuberculosis | 10 µmol |

| Isatin Schiff Bases | D8 | M. tuberculosis H37Rv | 0.156 µg/mL |

| Isatin Schiff Bases | D10 | M. tuberculosis H37Rv | 0.156 µg/mL |

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The isatin nucleus is a known pharmacophore with anti-inflammatory potential. Research into this compound, also known as N-propargyl isatin, has primarily focused on its use as a precursor for more complex molecules, which have then been evaluated for their anti-inflammatory effects.

A notable area of investigation involves the synthesis of isatin-1,2,3-triazole conjugates, where N-propargyl isatin serves as a key intermediate. In one such study, a series of these conjugates were synthesized and assessed for their ability to modulate inflammatory responses in lipopolysaccharide (LPS)-induced human leukemia monocytic THP-1 cells. The findings revealed that these derivatives could significantly attenuate the production of pro-inflammatory cytokines. Specifically, one of the most potent compounds in the series demonstrated a marked reduction in the levels of Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattrapentact Protein-1 (MCP-1). This suggests that derivatization of the propargyl group can lead to compounds with significant anti-inflammatory activity.

Furthermore, studies on a broader range of N-alkylated isatin derivatives have been conducted to evaluate their anti-neuroinflammatory potential in activated microglia, which are key players in neuroinflammation associated with neurodegenerative diseases. While not exclusively focused on the N-propargyl group, this research indicates that N-alkylation of the isatin core can lead to compounds that effectively reduce the release of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α from microglial cells, highlighting the therapeutic potential of this class of compounds in neuroinflammatory conditions.

The anti-inflammatory activity of isatin derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. The data from studies on derivatives of this compound suggest that the N-propargyl moiety can be a valuable component in the design of novel anti-inflammatory agents.

Table 1: Effect of an Isatin-1,2,3-triazole Conjugate (Derivative of this compound) on Pro-inflammatory Cytokine Production in LPS-induced THP-1 Cells

| Cytokine | Fold Reduction at 4 µM | Fold Reduction at 8 µM |

| TNF-α | 6.6 | 1.5 |

| IL-6 | 1.03 | 1.41 |

| MCP-1 | 3.3 | 1.7 |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a contributing factor to various pathologies. The antioxidant potential of isatin and its derivatives has been an area of active research.

Direct evaluation of this compound and its substituted derivatives has been undertaken to assess their antioxidant capabilities. In one study, a series of substituted N-propargyl isatins were synthesized, and their in vitro antioxidant activity was determined using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging method researchgate.net. The results indicated that these compounds possess antioxidant activity, with the following trend observed: Ascorbic acid > Compound 3 > Compound 4 > Compound 5, where compounds 3, 4, and 5 were different substituted N-propargyl isatins researchgate.net. This demonstrates that the N-propargyl isatin scaffold itself contributes to radical scavenging.

The broader class of isatin derivatives has been more extensively studied for antioxidant properties. For instance, isatin-gallate hybrids have been synthesized and evaluated, with some showing substantial in vitro antioxidant activity dntb.gov.ua. Similarly, other 3-substituted indole derivatives have been investigated as free radical scavengers sciepub.com. The antioxidant mechanism of indole derivatives is often attributed to their ability to donate a hydrogen atom from the indole nitrogen, thereby stabilizing free radicals. The nature and position of substituents on the isatin ring can significantly influence this activity. While specific data for this compound is emerging, the collective evidence from its derivatives and the broader isatin family suggests that it is a promising scaffold for the development of novel antioxidants.

Table 2: Comparative Antioxidant Activity of N-propargyl Isatin Derivatives by DPPH Assay researchgate.net

| Compound | Relative Antioxidant Activity |

| Ascorbic Acid | Highest |

| Substituted N-propargyl isatin 3 | High |

| Substituted N-propargyl isatin 4 | Moderate |

| Substituted N-propargyl isatin 5 | Lower |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new antiepileptic drugs with improved efficacy and fewer side effects. The isatin scaffold has been identified as a promising pharmacophore for the development of anticonvulsant agents brieflands.comsrce.hr.

While direct experimental studies on the anticonvulsant activity of this compound are not extensively reported in the reviewed literature, a significant body of research on various isatin derivatives demonstrates their potential in this therapeutic area. The anticonvulsant activity of isatin derivatives is often evaluated using standard animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively brieflands.comsrce.hr.

For instance, Schiff bases of isatin derivatives have been synthesized and screened for their anticonvulsant activities, with some compounds showing significant protection in both MES and scPTZ models. Structure-activity relationship (SAR) studies have indicated that substitutions at the N-1 position and on the aromatic ring of the isatin core play a crucial role in modulating the anticonvulsant potency. The presence of a hydrophobic group and a hydrogen bonding domain are considered important pharmacophoric features srce.hr.

The mechanism of action for the anticonvulsant effects of isatin derivatives is thought to involve modulation of various neurotransmitter systems and ion channels. Some derivatives have been shown to enhance the action of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) brieflands.com. Given the established anticonvulsant potential of the isatin nucleus and the diverse biological activities associated with the propargyl moiety in other contexts, this compound represents a compound of interest for future anticonvulsant screening and development. Further investigations are warranted to directly assess its efficacy and mechanism of action in preclinical models of epilepsy.

Table 3: Anticonvulsant Screening Models for Isatin Derivatives

| Model | Seizure Type Represented |

| Maximal Electroshock (MES) | Generalized tonic-clonic seizures |

| Subcutaneous Pentylenetetrazole (scPTZ) | Absence seizures |

Advanced Applications and Future Research Directions for 1 2 Propynyl 1h Indole 2,3 Dione

1-(2-Propynyl)-1H-indole-2,3-dione as a Versatile Building Block in Organic Synthesis

This compound serves as a pivotal building block in organic synthesis, primarily owing to the presence of both the isatin (B1672199) nucleus and a terminal alkyne. icm.edu.pllifechemicals.comsigmaaldrich.com The isatin moiety itself is a well-established precursor for a multitude of heterocyclic compounds. researchgate.netresearchgate.net The true synthetic power of N-propargylisatin, however, lies in the strategic placement of the propargyl group at the N1 position. This terminal alkyne is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov

This powerful and highly efficient reaction allows for the facile and regioselective formation of 1,4-disubstituted 1,2,3-triazole rings. The synthesis of isatin-N-1,2,3-triazoles exemplifies this utility. In a typical procedure, N-propargylisatin is reacted with various substituted aromatic or aliphatic azides in the presence of a copper(I) catalyst. This reaction proceeds under mild conditions and generally affords high yields of the corresponding triazole conjugates. nih.gov The versatility of this approach is demonstrated by the wide range of substituted azides that can be employed, leading to a diverse library of isatin-triazole hybrids. nih.gov

The reaction to form these hybrids can be summarized as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Substituted Azide (R-N₃) | Copper(I) Iodide | 1-((1-Substituted-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione |

This modular nature of the click reaction makes this compound an invaluable starting material for combinatorial chemistry approaches, enabling the rapid generation of compound libraries for biological screening. lifechemicals.com

Lead Identification and Optimization in Drug Discovery

The isatin scaffold is a well-recognized "privileged structure" in medicinal chemistry, being a core component of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.net this compound, as an isatin derivative, is therefore a promising starting point for lead identification and optimization in drug discovery. biosynth.com

Recent research has focused on leveraging the propargyl group to synthesize novel isatin derivatives with enhanced biological profiles. For instance, a series of isatin-1,2,3-triazole conjugates synthesized from N-propargylisatin have been evaluated for their anti-inflammatory potential. nih.gov In these studies, the synthesized compounds were tested for their ability to modulate the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced human leukemia monocytic THP-1 cells. nih.gov

One particular conjugate, designated as 3e , demonstrated significant activity. Treatment of LPS-induced THP-1 cells with compound 3e led to a marked attenuation of the levels of key pro-inflammatory cytokines, as detailed in the table below. nih.gov

| Cytokine | Fold Induction by LPS | Fold Reduction by 3e (4 µM) | Fold Reduction by 3e (8 µM) |

| Tumor Necrosis Factor-α (TNF-α) | 351.4 | 6.6 | 1.5 |

| Interleukin-6 (IL-6) | 7.9 | 1.03 | 1.41 |

| Monocyte Chemoattractant Protein-1 (MCP-1) | 14.3 | 3.3 | 1.7 |

Furthermore, gene expression analysis revealed that compound 3e downregulated the genes responsible for the production of TNF-α, IL-6, and MCP-1. nih.gov These findings highlight the potential of using this compound as a scaffold for the development of new anti-inflammatory agents. The ability to easily diversify the structure via the alkyne handle allows for systematic structure-activity relationship (SAR) studies to optimize potency and other pharmacological properties.

Development of Hybrid Molecules and Conjugates utilizing this compound

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug design to create novel compounds with improved affinity, selectivity, and efficacy, or to overcome drug resistance. This compound is an ideal substrate for this approach due to the presence of the terminal alkyne, which serves as a linker for conjugation with other bioactive molecules via click chemistry. nih.govdovepress.com

A prominent example is the synthesis of isatin-1,2,3-triazole hybrid molecules. nih.gov In a study, N-propargylisatin was reacted with a variety of substituted phenyl and benzyl azides to generate a library of hybrid compounds. The general synthetic scheme for these hybrids is outlined below: nih.gov

| Step | Reactants | Reagents | Product |

| 1 | Isatin, Propargyl bromide | Anhydrous K₂CO₃, DMF | This compound |

| 2 | This compound, Substituted Azides | Copper(I) Iodide, THF | Isatin-N-1,2,3-triazole conjugates |

Emerging Applications in Chemical Biology

The unique structure of this compound, particularly its terminal alkyne group, positions it as a valuable tool for emerging applications in chemical biology. One such area is Activity-Based Protein Profiling (ABPP), a powerful proteomic technique used to study the activity of entire enzyme families in complex biological samples. creative-biolabs.comrsc.orguniversiteitleiden.nlscispace.com

ABPP utilizes active-site-directed chemical probes, known as activity-based probes (ABPs), that covalently bind to the active site of an enzyme. nih.gov These probes typically consist of three key components: a reactive group (or "warhead") that binds to the enzyme, a linker, and a reporter tag for detection and enrichment. The terminal alkyne of this compound can serve as a versatile handle for the attachment of a reporter tag in a two-step ABPP approach. nih.gov

In this strategy, the isatin moiety could act as a recognition element for specific protein targets. After the probe has covalently attached to its target protein within a complex proteome, a reporter tag, such as a fluorophore or biotin appended with an azide group, can be attached via a click reaction. This allows for the visualization or enrichment and subsequent identification of the target proteins.

While specific studies employing this compound as an ABP are still emerging, its structural features make it a highly promising candidate for the development of novel chemical probes to investigate the roles of isatin-binding proteins in health and disease. This could lead to the identification of new drug targets and a better understanding of the mechanisms of action of isatin-based compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Propynyl)-1H-indole-2,3-dione, and how can reaction efficiency be optimized?

- The compound is typically synthesized via alkylation of 1H-indole-2,3-dione (isatin) with propargyl bromide under basic conditions. Optimization involves controlling reaction temperature (20–25°C), using anhydrous solvents (e.g., DMF), and monitoring reaction progress via TLC or HPLC. Post-synthesis purification by column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How can researchers characterize the purity and structural identity of this compound?

- Use a combination of techniques:

- NMR (¹H/¹³C) to confirm propynyl group attachment (δ ~2.5 ppm for terminal alkyne protons) and indole backbone integrity.

- FT-IR for carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and alkyne (C≡C) signals (~2100 cm⁻¹).

- Mass spectrometry (ESI-TOF) for molecular ion peak ([M+H]⁺ at m/z 200.07) .

Q. What solvent systems are suitable for solubility testing of this compound?

- The compound exhibits limited water solubility (~15 mg/L at 25°C) but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Pre-solubilization in DMSO (≥20 mg/mL) is recommended for biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound derivatives?

- Employ single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for refinement. Key steps:

- Optimize crystal growth via slow evaporation (e.g., ethanol/water mixtures).

- Resolve torsional angles of the propynyl group using SHELXL’s restraints (e.g., DFIX, DANG commands) to address positional disorder.

- Cross-validate with OLEX2 for structure visualization and hydrogen-bonding network analysis .

Q. What experimental strategies can elucidate the role of this compound in caspase-mediated apoptosis pathways?

- Mechanistic studies :

- Use TUNEL assays to detect DNA fragmentation in treated cells (IC₅₀ ~4 µM).

- Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) in cell lysates.

- Validate specificity by comparing with non-propargylated isatin analogs (negative controls) .

Q. How do metal coordination complexes of this compound enhance its bioactivity?

- Synthesize complexes with Mn(II), Co(II), or Cu(II) under reflux (methanol, 60°C, 6h). Characterize via:

- UV-Vis spectroscopy for d-d transitions (e.g., λ ~600 nm for Cu(II)).

- Cyclic voltammetry to assess redox activity (e.g., Cu²⁺/Cu⁺ couple at ~0.3 V vs. Ag/AgCl).

- Test antimicrobial activity against Gram-positive bacteria (MIC ≤25 µg/mL) .

Q. What analytical approaches address contradictions in thermochemical data (e.g., ΔfH°solid) for indole-2,3-dione derivatives?

- Reanalyze combustion calorimetry data using Cox-Pilcher corrections to resolve historical discrepancies (e.g., original ΔfH°solid = -260 kJ/mol vs. revised -268.2 kJ/mol). Validate via DFT calculations (B3LYP/6-311++G**) for gas-phase enthalpies .

Q. How can researchers design thiosemicarbazone derivatives of this compound for caspase inhibition?

- Condense the 3-keto group with thiosemicarbazide derivatives in ethanol/HCl (reflux, 4h). Prioritize substituents (e.g., N-methyl, trifluoromethoxy) to enhance caspase-3 selectivity. Assess inhibition via FRET-based assays (Kᵢ ≤50 nM) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。